An In-depth Technical Guide to 3-Iodo-L-Phenylalanine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3-Iodo-L-Phenylalanine: Chemical Properties, Structure, and Applications
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the chemical and physical properties of 3-Iodo-L-phenylalanine, an unnatural amino acid with significant applications in biochemical research, drug development, and protein engineering. Detailed experimental protocols and visualizations are included to support its practical application in a laboratory setting.
Chemical Structure and Identifiers
3-Iodo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring an iodine atom substituted at the meta-position of the phenyl ring. This modification imparts unique chemical properties that are leveraged in various scientific applications.
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-(3-iodophenyl)propanoic acid[1] |
| Molecular Formula | C₉H₁₀INO₂[1][2][3] |
| SMILES | C1=CC(=CC(=C1)I)C--INVALID-LINK--N[1][4] |
| InChI | InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1[1][4] |
| InChIKey | BABTYIKKTLTNRX-QMMMGPOBSA-N[1][4] |
| CAS Number | 20846-39-3[1][2][3] |
| PubChem CID | 16747611[1] |
| Synonyms | L-Phe(3-I)-OH, m-Iodo-L-phenylalanine, (S)-2-Amino-3-(3-iodophenyl)propionic acid[1][3] |
Physicochemical Properties
The introduction of an iodine atom significantly alters the physicochemical properties of the parent L-phenylalanine molecule, enhancing its utility for specific research purposes such as radiolabeling and cross-coupling reactions.[3]
| Property | Value |
| Molecular Weight | 291.09 g/mol [1][2] |
| Monoisotopic Mass | 290.97563 Da[1][4] |
| Appearance | Off-white powder[3] |
| Melting Point | > 200 °C (decomposes)[3] |
| Topological Polar Surface Area | 63.3 Ų[1] |
| XLogP3 | -0.9[1] |
| Purity | ≥ 99% (HPLC)[3] |
| Optical Rotation | [a]D25 = +11 ± 4º (c=1 in 1N HCl:MeOH = 1:9)[3] |
| Storage Conditions | Store at 0-8 °C[3]. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, protected from light[2]. |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and characterization of 3-Iodo-L-phenylalanine.
3-Iodo-L-phenylalanine can be synthesized, though more commonly its derivatives are used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create novel amino acids.[5][6] A foundational building block for these reactions is often an iodinated alanine (B10760859) derivative. The synthesis described here is a generalized protocol for creating a key precursor, N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester, which can then be coupled with appropriate boronic acids to yield phenylalanine derivatives.[7]
Objective: To synthesize an N-protected β-iodoalanine methyl ester, a versatile precursor for creating substituted phenylalanine analogs.
Materials:
-
N-(tert-butoxycarbonyl)-L-serine methyl ester
-
p-toluenesulfonyl chloride (TsCl)
-
4-dimethylaminopyridine (4-DMAP)
-
Triethylamine (B128534) (Et₃N)
-
Sodium Iodide (NaI)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnetic stirrer, round-bottom flasks, ice bath, dropping funnel
Methodology:
-
Step 1: Tosylation of N-Boc-L-serine methyl ester.
-
Dissolve N-(tert-butoxycarbonyl)-L-serine methyl ester in dichloromethane (CH₂Cl₂) in a round-bottomed flask.
-
Cool the solution to 0°C using an ice bath.
-
Add 4-DMAP, trimethylamine (B31210) hydrochloride, and freshly recrystallized p-toluenesulfonyl chloride (TsCl) to the solution.[7]
-
Add a solution of triethylamine in CH₂Cl₂ dropwise over 40 minutes while maintaining the temperature at 0°C.
-
Stir the resulting slurry at 0°C for 2 hours.
-
Work up the reaction by pouring it into an ice/water/HCl mixture and extracting with CH₂Cl₂. The combined organic layers are washed with brine, dried, and concentrated to yield the tosylated product.[7]
-
-
Step 2: Iodination.
-
Dissolve the tosylated product from Step 1 in acetone at room temperature.[7]
-
Add sodium iodide (NaI) in one portion and stir the solution. The reaction progress can be monitored by TLC.
-
Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester.[7]
-
This iodoalanine building block can then be used in palladium-catalyzed reactions with a suitable aryl boronic acid or ester to synthesize the desired 3-iodo-L-phenylalanine derivative.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the structure. Expected signals for L-phenylalanine include multiplets for the aromatic protons (phenyl ring), a multiplet for the α-proton, and multiplets for the β-protons.[8] For 3-Iodo-L-phenylalanine, the aromatic region will show a distinct splitting pattern consistent with a 1,3-disubstituted benzene (B151609) ring. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom.
-
¹³C NMR: The carbon NMR will show distinct peaks for the carboxyl carbon, the α-carbon, the β-carbon, and the aromatic carbons. The carbon atom bonded to the iodine will experience a significant downfield shift.
2. Infrared (IR) Spectroscopy:
-
The IR spectrum provides information about the functional groups present. Key vibrational bands for L-phenylalanine include those for the charged amino group (NH₃⁺) zwitterion form (stretching around 3030-3070 cm⁻¹ and deformation around 1525-1610 cm⁻¹), the carboxylate group (COO⁻) of the zwitterion (around 1587 cm⁻¹), and aromatic C=C stretching vibrations.[9] The spectrum of 3-Iodo-L-phenylalanine is expected to be broadly similar, with additional or shifted peaks corresponding to the C-I bond and the altered substitution pattern of the aromatic ring.[10]
3. Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For 3-Iodo-L-phenylalanine, the predicted monoisotopic mass is 290.97563 Da.[1][4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern would likely involve the loss of the carboxyl group and cleavage of the side chain.
Applications in Research and Development
3-Iodo-L-phenylalanine is a noncanonical amino acid primarily used for genetic code expansion and protein engineering.[2][5] Its unique structure facilitates several advanced research applications:
-
Protein Engineering and Suzuki-Miyaura Coupling: It can be genetically incorporated into proteins in response to a reassigned codon.[2][5] The exposed iodo-phenyl side chain then serves as a chemical handle for site-specific protein modification via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This allows for the introduction of a wide range of functionalities, such as fluorescent probes, biotin (B1667282) tags, or other novel chemical groups.
-
Drug Development: As a building block for peptide-based drugs, the iodine substituent can be used to probe structure-activity relationships, facilitating the design of more potent and selective therapeutic agents.[3]
-
Radiolabeling and Molecular Imaging: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it a valuable tool for radiolabeling peptides and proteins for use in molecular imaging techniques like SPECT (Single Photon Emission Computed Tomography).[3]
-
Neuroscience Research: The compound can be used to study neurotransmitter systems, potentially aiding in the investigation of neurological disorders.[3]
Visualizations
The following diagrams illustrate key workflows and concepts related to the application of 3-Iodo-L-phenylalanine.
References
- 1. 3-Iodo-L-phenylalanine | C9H10INO2 | CID 16747611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. PubChemLite - 3-iodo-l-phenylalanine (C9H10INO2) [pubchemlite.lcsb.uni.lu]
- 5. 3-iodo-L-phenylalanine | GCE4All Knowledge Base [gce4all.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. Mid-IR spectra of different conformers of phenylalanine in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
